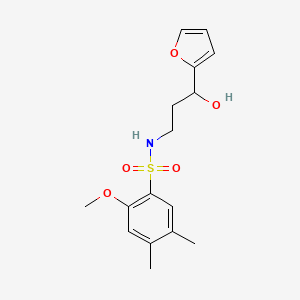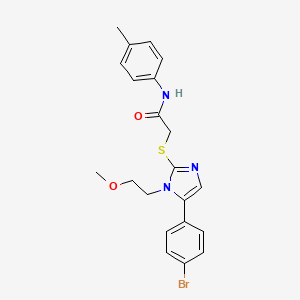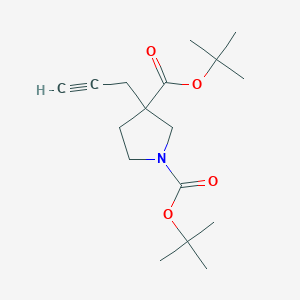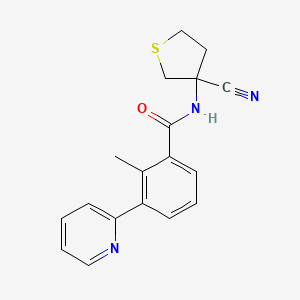![molecular formula C21H24N4O4 B2831379 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034503-12-1](/img/structure/B2831379.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with two key structural components: a benzo[d][1,3]dioxol-5-ylmethyl group and a (1-(pyridin-4-yl)piperidin-4-yl)methyl group, linked together by an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group and the (1-(pyridin-4-yl)piperidin-4-yl)methyl group would likely contribute to the overall structure .Aplicaciones Científicas De Investigación
Chemical Oxidation and Ligand Behavior
The study by Petride et al. (2004) on the oxidation of N-benzylated tertiary amines using RuO4 illustrates the potential of similar compounds in chemical synthesis and transformations. The research highlights the oxidative behavior of such compounds and their intermediates, suggesting applications in synthesizing complex molecules, including lactams and benzoyl derivatives, which are valuable in pharmaceuticals and materials science (Petride, Draghici, Florea, & Petride, 2004).
Molecular Interaction and Receptor Mechanisms
A study on molecular interaction with the CB1 cannabinoid receptor by Shim et al. (2002) provides insights into the interaction mechanisms of compounds with specific receptor sites. This research could inform the design and development of novel therapeutic agents targeting cannabinoid receptors, indicating potential applications in neuropharmacology and the treatment of disorders related to the endocannabinoid system (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Pharmacokinetic Characterization
The study on the oxidative metabolism of Lu AA21004, an antidepressant, highlights the role of various cytochrome P450 enzymes in drug metabolism. This research provides a framework for understanding the metabolic pathways and pharmacokinetics of similar compounds, which is crucial for drug development and the prediction of drug interactions (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Coordination Polymers and Supramolecular Chemistry
Research by Oh, Stern, & Mirkin (2005) on coordination polymers formed from flexible bis(2-pyridyl) ligands and AgCF3SO3 showcases the compound's potential in creating novel materials with specific properties. This area of research is relevant for developing new materials with applications in catalysis, molecular recognition, and sensor technology (Oh, Stern, & Mirkin, 2005).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been shown to interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on the structural similarity to other compounds, it might influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which influences its efficacy and safety .
Result of Action
Compounds with similar structures have been shown to inhibit cell growth and induce apoptosis in various cancer cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
Análisis Bioquímico
Biochemical Properties
The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide interacts with various biomolecules in biochemical reactions. It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The compound causes cell cycle arrest at the S phase and induces apoptosis in CCRF-CEM cancer cells .
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20(21(27)24-13-16-1-2-18-19(11-16)29-14-28-18)23-12-15-5-9-25(10-6-15)17-3-7-22-8-4-17/h1-4,7-8,11,15H,5-6,9-10,12-14H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZZUEKNRXKDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)
![N-[(1S)-1-(1,3-Thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2831307.png)

![2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2831309.png)


![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)

![1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2831319.png)